molecular formula C6H11Cl2N3 B3003515 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride CAS No. 1268991-23-6

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B3003515
CAS No.: 1268991-23-6
M. Wt: 196.08
InChI Key: JGGCVMLCCQTTPD-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the reaction of 4-chloro-1H-pyrazole with 3-chloropropan-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the pyrazole ring play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to the presence of the chlorine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c7-6-4-9-10(5-6)3-1-2-8;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCVMLCCQTTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006447-90-0
Record name 3-(4-chloro-1H-pyrazol-1-yl)propan-1-amine
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